molecular formula C15H11N5O2S B2485484 2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole CAS No. 328016-66-6

2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole

Cat. No.: B2485484
CAS No.: 328016-66-6
M. Wt: 325.35
InChI Key: QPWFHSJJINRLMW-UHFFFAOYSA-N
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Description

2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole is an imidazopyridine.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

The compound 2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole, due to its structural complexity, has been a subject of interest in the synthesis of novel heterocyclic compounds. Zamora et al. (2004) demonstrated the utility of the imidazo[1,2-a]pyridine system as a synthon for constructing fused triazines, hinting at the potential of such compounds in biological applications (Zamora et al., 2004).

Potential in Biological Applications

Imidazo[1,2-a]pyridine derivatives have been explored for their biological significance. A study by Ramprasad et al. (2015) synthesized and evaluated new imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives, discovering potent anti-tubercular activity in several compounds (Ramprasad et al., 2015). This suggests that derivatives of this compound could also exhibit significant biological activities.

Exploration of SAR and Novel Scaffolds

Kim et al. (2009) explored the structure-activity relationships (SAR) of antitubercular nitroimidazoles, which are structurally related to the compound . Their work provides a foundation for understanding how structural changes might affect biological activity (Kim et al., 2009). Furthermore, Zhang et al. (2019) developed a new strategy for constructing 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine scaffolds, showcasing the versatility and potential for the creation of libraries of molecules with diverse biological activities (Zhang et al., 2019).

Antibacterial and Antiviral Potentials

Compounds related to imidazo[1,2-a]pyridines have shown promising antibacterial and antiviral activities. For instance, a study highlighted the synthesis of 2-benzylthioimidazo[1,2-a]pyridine derivatives and their in vitro antibacterial activity against pathogenic bacteria (Ablo et al., 2022). Additionally, Gudmundsson et al. (2003) synthesized novel erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides with significant activity against human cytomegalovirus, indicating the potential of such compounds in antiviral therapies (Gudmundsson et al., 2003).

Potential in Antineoplastic Applications

The structural analogs of this compound have been researched for their antineoplastic properties. Abdel-Hafez (2007) synthesized a series of 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, finding variable degrees of antineoplastic activity against certain cell lines (Abdel-Hafez, 2007).

Properties

IUPAC Name

2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-6-nitro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2S/c21-20(22)11-4-5-12-13(7-11)18-15(17-12)23-9-10-8-19-6-2-1-3-14(19)16-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWFHSJJINRLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CSC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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